2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Overview
Description
“2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane” is a chemical compound with the molecular formula C18H39N4P and a molecular weight of 342.50 . It is also known as Triisobutylphosphatrane . This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)CN1CCN2CCN(CC(C)C)P1N(CC2)CC(C)C
. The InChI key for this compound is WFHPXSHLCFHEIA-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .Physical And Chemical Properties Analysis
This compound is a cloudy yellow liquid . It has a refractive index of 1.5020 (lit.) and a density of 0.964 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalytic Activity and Mechanisms
Studies have demonstrated the compound's role in catalytic processes. For example, it has been used to investigate the activating effect on the rate and extent of hydrogen release from ammonia borane, highlighting its potential in hydrogen storage technologies. The synthesis and structural characterization of anionic borane-capped ammonia borane oligomers provide evidence supporting anionic dehydropolymerization as a mechanism in base-promoted hydrogen release reactions (Ewing et al., 2011).
Organic Transformations and Ligand Efficiency
This compound also finds utility as a strong non-ionic base for organic transformations and as a ligand in palladium cross-coupling reactions. Its solubility in common non-protic organic solvents and ability to deprotonate acetonitrile, DMSO, and alcohols to varying degrees make it a versatile reagent in organic synthesis (Kisanga & Verkade, 2004).
Polymer Science Applications
In the field of polymer science, the compound has catalyzed the living ring-opening polymerization of epoxy monomers, demonstrating its efficacy in producing polymers with predicted molecular weight and narrow molecular weight distribution. This application is significant for the synthesis of end-functionalized polyethers, indicating its potential in materials science (Misaka et al., 2012).
Synthesis and Characterization of Novel Compounds
Furthermore, its role in the synthesis of novel compounds, such as germatranes containing methyl substituents in chelating rings, underscores its importance in the development of new materials with potential applications in electronics and nanotechnology (Moon et al., 2011).
Safety And Hazards
This compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPXSHLCFHEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404376 | |
Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
CAS RN |
331465-71-5 | |
Record name | Triisobutylazaphosphatrane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331465715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISOBUTYLAZAPHOSPHATRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79X7GNS8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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